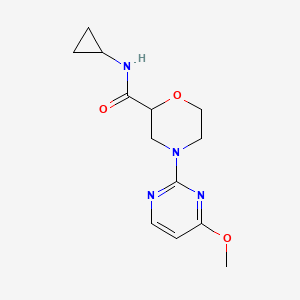![molecular formula C13H13F3N4 B15114677 N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15114677.png)
N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, along with a pyridin-4-yl ethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Attachment of the Pyridin-4-yl Ethyl Group: The pyridin-4-yl ethyl group can be attached through a nucleophilic substitution reaction using a suitable pyridine derivative and an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyridin-4-yl ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
科学研究应用
N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts and polymers.
作用机制
The mechanism of action of N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
相似化合物的比较
Similar Compounds
- N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-methylpyrimidin-2-amine
- N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-chloropyrimidin-2-amine
- N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-nitropyrimidin-2-amine
Uniqueness
N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C13H13F3N4 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC 名称 |
N-methyl-N-(2-pyridin-4-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13F3N4/c1-20(9-5-10-2-6-17-7-3-10)12-18-8-4-11(19-12)13(14,15)16/h2-4,6-8H,5,9H2,1H3 |
InChI 键 |
MNJMXBQJAAZTKV-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC1=CC=NC=C1)C2=NC=CC(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(fluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B15114595.png)
![6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15114609.png)
![2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B15114610.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B15114634.png)
![3-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B15114645.png)
![N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide](/img/structure/B15114651.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B15114657.png)
![3-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B15114659.png)
![5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114660.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15114665.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114674.png)
![4-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15114676.png)
![3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile](/img/structure/B15114691.png)

